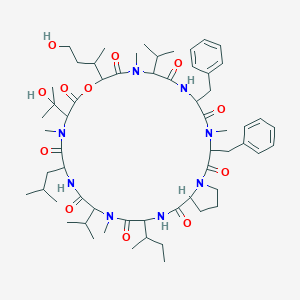![molecular formula C19H17N5O3S B233983 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a member of the thiadiazole family of compounds and is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.
Wirkmechanismus
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide binds to VMAT2 with high affinity, preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the availability of these neurotransmitters in the synaptic cleft, resulting in a decrease in neurotransmission.
Biochemical and physiological effects:
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. It has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and amphetamines, suggesting that it may have potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide. One area of interest is the development of more soluble analogs of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide that could be used in vivo. Another area of interest is the development of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide-based imaging agents for use in positron emission tomography (PET) imaging studies of VMAT2 in vivo. Additionally, 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide may have potential as a therapeutic agent for a range of conditions, including Parkinson's disease, depression, and drug addiction.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the reaction of 4-(1,2,4-triazol-3-yl)benzenesulfonamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to yield 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been used extensively in scientific research for its ability to selectively bind to VMAT2. This has led to its use as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions, such as Parkinson's disease, depression, and drug addiction.
Eigenschaften
Produktname |
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide |
|---|---|
Molekularformel |
C19H17N5O3S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-7-14(9-16(15)27-2)17(25)20-10-12-3-5-13(6-4-12)18-23-24-11-21-22-19(24)28-18/h3-9,11H,10H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
HPTVZNJGRIDNJF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)
![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)